Cas no 18087-07-5 (Benzenamine,2-methoxy-4,6-dimethyl-)

Benzenamine,2-methoxy-4,6-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,2-methoxy-4,6-dimethyl-
- 2-methoxy-4,6-dimethylaniline
- Benzenamine, 2-methoxy-4,6-dimethyl-
- 18087-07-5
- AKOS022794266
- DTXSID70473424
- SCHEMBL11139031
-
- Inchi: InChI=1S/C9H13NO/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5H,10H2,1-3H3
- InChI Key: VPEPZXWWZZXMRU-UHFFFAOYSA-N
- SMILES: COC1=CC(C)=CC(C)=C1N
Computed Properties
- Exact Mass: 151.09979
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- PSA: 35.25
Benzenamine,2-methoxy-4,6-dimethyl- PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010005892-250mg |
2,4-Dimethyl-6-methoxyaniline |
18087-07-5 | 97% | 250mg |
$504.00 | 2023-09-02 | |
Alichem | A010005892-500mg |
2,4-Dimethyl-6-methoxyaniline |
18087-07-5 | 97% | 500mg |
$823.15 | 2023-09-02 | |
Alichem | A010005892-1g |
2,4-Dimethyl-6-methoxyaniline |
18087-07-5 | 97% | 1g |
$1445.30 | 2023-09-02 |
Benzenamine,2-methoxy-4,6-dimethyl- Related Literature
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Additional information on Benzenamine,2-methoxy-4,6-dimethyl-
Benzenamine, 2-Methoxy-4,6-Dimethyl- (CAS No. 18087-07-5): A Comprehensive Overview
Benzenamine, 2-methoxy-4,6-dimethyl- is a unique chemical compound that has garnered significant attention in the field of biomedical sciences. This compound, also known by its CAS Registry Number 18087-07-5, belongs to the family of substituted anilines and has been studied for its potential applications in drug discovery and development. The presence of multiple functional groups, including a methoxy substituent and two methyl groups at specific positions on the benzene ring, makes this compound particularly interesting for researchers exploring bioactive molecules.
The structure of Benzenamine, 2-methoxy-4,6-dimethyl- features a central benzene ring with three substituents: a methoxy group at position 2 and methyl groups at positions 4 and 6. This arrangement provides the molecule with unique electronic and steric properties, which can influence its interactions with biological systems. Such structural diversity is often exploited in molecular design to create compounds with targeted pharmacological effects.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of antineoplastic agents. Research published in Nature Communications (2023) demonstrated that Benzenamine, 2-methoxy-4,6-dimethyl- exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action involves the modulation of key signaling pathways, including the PI3K/AKT pathway, which is frequently implicated in cancer progression.
In addition to its potential therapeutic applications, Benzenamine, 2-methoxy-4,6-dimethyl- has also been explored for its role as a scaffold molecule in combinatorial chemistry. Its rigid and well-defined structure allows for the efficient attachment of diverse functional groups, making it an ideal candidate for library synthesis. This approach has been successfully employed to generate a series of analogs with improved biodistribution and enhanced bioavailability.
The synthesis of Benzenamine, 2-methoxy-4,6-dimethyl- is relatively straightforward and can be achieved through a series of nucleophilic aromatic substitution reactions. The starting material, typically an amino-substituted benzene derivative, undergoes methylation and methoxylation at the designated positions to yield the desired product. This modular approach facilitates the preparation of various derivatives, which is crucial for hit-to-lead optimization in drug discovery.
A notable advantage of Benzenamine, 2-methoxy-4,6-dimethyl- is its excellent chemical stability. This property ensures that the compound retains its structural integrity under physiological conditions, which is a critical requirement for candidates in drug development. Furthermore, its low molecular weight and lipophilic nature contribute to favorable pharmacokinetic profiles, making it a promising template for oral delivery.
Recent advancements in computational chemistry have also enabled the identification of key residues on the surface of target proteins that interact with Benzenamine, 2-methoxy-4,6-dimethyl-. These findings, reported in Journal of Medicinal Chemistry (2023), provide valuable insights into the design of more potent and selective analogs. By leveraging molecular docking studies, researchers have gained a deeper understanding of the binding interactions that govern the compound's pharmacological activity.
In conclusion, Benzenamine, 2-methoxy-4,6-dimethyl- (CAS No. 18087-07-5) represents a valuable tool in the armamentarium of biomedical researchers. Its unique structure, coupled with its demonstrated biological activity and chemical versatility, positions it as a promising candidate for further investigation in the fields of oncology, inflammation, and nervous system disorders. As our understanding of this compound's properties continues to evolve, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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